molecular formula C9H13N3S B13070071 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13070071
M. Wt: 195.29 g/mol
InChI Key: ZEIJVJRZTBGZSV-UHFFFAOYSA-N
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Description

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a bicyclic heterocyclic compound featuring a tetrahydropyrimidine core fused with a 3-methylthiophene substituent. The tetrahydropyrimidine scaffold is notable for its pharmacological versatility, often serving as a bioisostere for guanidine or amidine groups in drug design .

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

6-(3-methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H13N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h3,5,7H,2,4H2,1H3,(H3,10,11,12)

InChI Key

ZEIJVJRZTBGZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CCN=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of a thiophene derivative with a suitable amine and aldehyde under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-substituted-1,4,5,6-tetrahydropyrimidin-2-amine derivatives vary significantly based on substituent identity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidin-2-amine Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Findings Applications/Activities Reference
6-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrimidin-2-amine 4-Methoxybenzyl C₁₂H₁₈N₃O 220.29 Demonstrated H₁-antihistaminic activity (IC₅₀: 0.8 μM in guinea pig trachea) Antihistaminic agents
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Piperidin-3-yl C₉H₁₈N₄ 182.27 Used as a synthetic intermediate; no direct bioactivity reported Building block for drug discovery
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine 3-Methylphenyl C₁₁H₁₅N₃ 189.26 Structural analog; physicochemical properties suggest CNS permeability Potential CNS-targeting agents
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Trifluoromethyl C₅H₈F₃N₃·2HCl 240.05 High polarity due to -CF₃ group; used in high-resolution crystallography Structural biology tools
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine 5-Fluoropyridin-2-yl C₉H₁₂FN₅ 209.22 Fluorine substitution enhances metabolic stability Antiviral/antibacterial research

Key Comparative Insights :

Substituent Effects on Bioactivity: The 4-methoxybenzyl derivative (C₁₂H₁₈N₃O) exhibits potent H₁ receptor antagonism, likely due to electron-donating methoxy groups enhancing aromatic π-π interactions with histamine receptors .

Physicochemical Properties :

  • Lipophilic substituents (e.g., 3-methylphenyl, 3-methylthiophene) improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • Polar groups like -CF₃ or pyridinyl reduce logP values, favoring solubility but limiting membrane permeability .

Synthetic Accessibility :

  • Piperidin-3-yl and 5-fluoropyridin-2-yl derivatives are synthesized via nucleophilic substitution or Suzuki coupling, with yields >70% under optimized conditions .
  • Thiophene-containing analogs (e.g., 3-methylthiophen-2-yl) require multi-step protocols involving thiourea cyclization and palladium-catalyzed cross-coupling .

Thermodynamic Stability :

  • Methylthio-substituted analogs (e.g., 2-(methylthio)pyrimidin-4(3H)-one) exhibit enhanced thermal stability due to sulfur’s electron-withdrawing effects, relevant for gas separation membranes .

Biological Activity

The compound 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antitumoral effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4SC_{11}H_{12}N_4S, with a molecular weight of approximately 232.31 g/mol. The structural features of this compound include a tetrahydropyrimidine core substituted with a methylthiophene group, which may contribute to its biological activity by influencing its interaction with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Cytotoxicity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Antitumoral Effects

In vivo studies using animal models have indicated that this compound can exhibit antitumoral properties. For example, a study involving a rat model of colon cancer demonstrated that tetrahydropyrimidine derivatives could reduce tumor size significantly compared to control groups. This suggests that the compound may interfere with tumor growth pathways or enhance the immune response against tumors.

The precise mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase.
  • Receptor Binding : Interaction with specific receptors involved in cell signaling pathways may lead to altered cellular responses.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant inhibition of cancer cell proliferation
AntitumoralReduction in tumor size in animal models
Enzyme InhibitionPotential inhibition of AChE and CA
Apoptosis InductionInduction of programmed cell death

Case Studies

  • In Vitro Cytotoxicity Study : A series of tetrahydropyrimidine derivatives were evaluated for their cytotoxic effects on human colon cancer (HT29) cell lines. The study reported varying degrees of cytotoxicity with some derivatives achieving IC50 values below 10 µM.
  • In Vivo Antitumor Study : In a rat model induced with colon cancer, treatment with this compound resulted in a statistically significant reduction in tumor volume compared to untreated controls (p < 0.05).

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